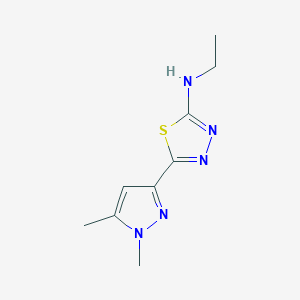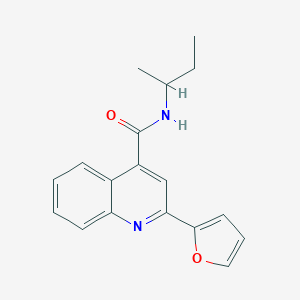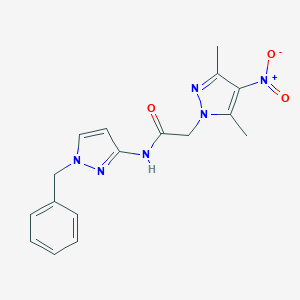
5-(1,5-dimethyl-1H-pyrazol-3-yl)-N-ethyl-1,3,4-thiadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,5-dimethyl-1H-pyrazol-3-yl)-N-ethyl-1,3,4-thiadiazol-2-amine, also known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a heterocyclic compound that contains a pyrazole ring, a thiadiazole ring, and an amine group.
Wirkmechanismus
The mechanism of action of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-N-ethyl-1,3,4-thiadiazol-2-amine is not fully understood, but it is believed to act as a potent activator of the mammalian target of rapamycin (mTOR) signaling pathway. This pathway plays a crucial role in regulating cell growth, proliferation, and metabolism. 5-(1,5-dimethyl-1H-pyrazol-3-yl)-N-ethyl-1,3,4-thiadiazol-2-amine has also been shown to increase the expression of growth hormone-releasing hormone (GHRH) in the hypothalamus, leading to an increase in growth hormone secretion.
Biochemical and Physiological Effects:
5-(1,5-dimethyl-1H-pyrazol-3-yl)-N-ethyl-1,3,4-thiadiazol-2-amine has been shown to have various biochemical and physiological effects. In livestock and poultry, 5-(1,5-dimethyl-1H-pyrazol-3-yl)-N-ethyl-1,3,4-thiadiazol-2-amine has been shown to increase feed intake, improve weight gain, and enhance the immune response. In cancer cells, 5-(1,5-dimethyl-1H-pyrazol-3-yl)-N-ethyl-1,3,4-thiadiazol-2-amine has been shown to induce apoptosis and inhibit cell proliferation. 5-(1,5-dimethyl-1H-pyrazol-3-yl)-N-ethyl-1,3,4-thiadiazol-2-amine has also been shown to increase growth hormone secretion, which can lead to an increase in muscle mass and bone density.
Vorteile Und Einschränkungen Für Laborexperimente
5-(1,5-dimethyl-1H-pyrazol-3-yl)-N-ethyl-1,3,4-thiadiazol-2-amine has several advantages for lab experiments, including its ease of synthesis, low cost, and stability. However, 5-(1,5-dimethyl-1H-pyrazol-3-yl)-N-ethyl-1,3,4-thiadiazol-2-amine has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
5-(1,5-dimethyl-1H-pyrazol-3-yl)-N-ethyl-1,3,4-thiadiazol-2-amine has shown promising potential in various fields, including agriculture and cancer therapy. Future research should focus on elucidating the mechanism of action of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-N-ethyl-1,3,4-thiadiazol-2-amine, investigating its potential applications in other fields, and determining its safety and toxicity in humans and animals. In addition, further studies should be conducted to optimize the dosage and administration of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-N-ethyl-1,3,4-thiadiazol-2-amine for maximum efficacy.
Synthesemethoden
The synthesis of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-N-ethyl-1,3,4-thiadiazol-2-amine involves the reaction between 1,5-dimethyl-1H-pyrazole-3-carboxylic acid and thiosemicarbazide in the presence of phosphorous oxychloride. The resulting product is then treated with ethylamine to obtain 5-(1,5-dimethyl-1H-pyrazol-3-yl)-N-ethyl-1,3,4-thiadiazol-2-amine. The synthesis method of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-N-ethyl-1,3,4-thiadiazol-2-amine has been well-established and is widely used in laboratories.
Wissenschaftliche Forschungsanwendungen
5-(1,5-dimethyl-1H-pyrazol-3-yl)-N-ethyl-1,3,4-thiadiazol-2-amine has been extensively studied for its potential applications in various fields. In agriculture, 5-(1,5-dimethyl-1H-pyrazol-3-yl)-N-ethyl-1,3,4-thiadiazol-2-amine has been shown to improve the growth performance of livestock and poultry by increasing the secretion of growth hormone and stimulating appetite. 5-(1,5-dimethyl-1H-pyrazol-3-yl)-N-ethyl-1,3,4-thiadiazol-2-amine has also been investigated as a potential feed additive to reduce the environmental impact of animal waste. In addition, 5-(1,5-dimethyl-1H-pyrazol-3-yl)-N-ethyl-1,3,4-thiadiazol-2-amine has been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.
Eigenschaften
Molekularformel |
C9H13N5S |
|---|---|
Molekulargewicht |
223.3 g/mol |
IUPAC-Name |
5-(1,5-dimethylpyrazol-3-yl)-N-ethyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H13N5S/c1-4-10-9-12-11-8(15-9)7-5-6(2)14(3)13-7/h5H,4H2,1-3H3,(H,10,12) |
InChI-Schlüssel |
AVXMHUVWAQCGRQ-UHFFFAOYSA-N |
SMILES |
CCNC1=NN=C(S1)C2=NN(C(=C2)C)C |
Kanonische SMILES |
CCNC1=NN=C(S1)C2=NN(C(=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}morpholine](/img/structure/B279847.png)
![4-(3-methylphenyl)-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B279849.png)
![ethyl 3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279850.png)

![ethyl 3-[(4-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279857.png)
![5-[(3,5-dimethylpyrazol-1-yl)methyl]-~{N}-ethyl-1,3,4-thiadiazol-2-amine](/img/structure/B279858.png)
![ethyl 3-[(2-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279859.png)
![4-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzamide](/img/structure/B279860.png)
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide](/img/structure/B279861.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B279863.png)
![N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B279864.png)
![N-[(5-chloro-1H-indol-2-yl)methyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B279866.png)
![3-[(4-chlorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide](/img/structure/B279868.png)